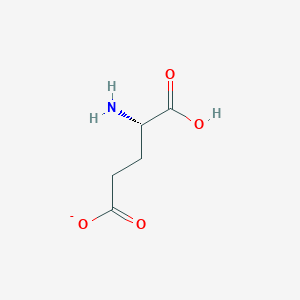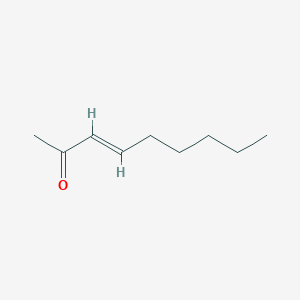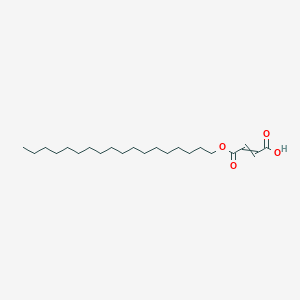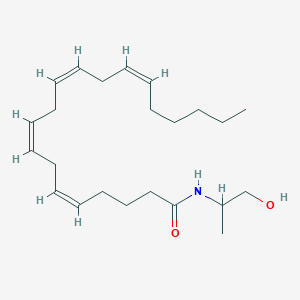
(4S,6R)-6-Methyl-2-thioxohexahydropyrimidine-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4S,6R)-6-Methyl-2-thioxohexahydropyrimidine-4-carboxylic acid, also known as 4S6R-MTHPC, is a synthetic compound that has been studied for its potential applications in various scientific fields. This compound has a unique structure, as it is composed of two nitrogen atoms, two sulfur atoms, four carbon atoms, and six hydrogen atoms. It has been used as a catalyst in organic synthesis, as well as a substrate for enzymatic reactions. In addition, 4S6R-MTHPC has also been studied for its potential as a therapeutic agent.
科学的研究の応用
Understanding Biosynthesis in Halotolerant Methanotrophs
Ectoine, chemically related to (4S,6R)-6-Methyl-2-thioxohexahydropyrimidine-4-carboxylic acid, is a compound accumulated by halophilic and halotolerant microorganisms to combat osmotic stress in saline environments. Research delves into the genetic and enzymatic pathways of ectoine biosynthesis in halotolerant methanotrophs, identifying specific genes and enzymes involved, such as diaminobutyric acid aminotransferase (EctB), and exploring their regulation and organization. This insight aids in understanding natural compound biosynthesis and could lead to metabolic engineering of producers for scientific and medical applications Reshetnikov et al., 2011.
Spin Label Amino Acid TOAC in Peptide Studies
TOAC, a paramagnetic amino acid, demonstrates the utility in analyzing peptide structures and dynamics through various spectroscopic methods. The incorporation of TOAC into peptides allows for the investigation of peptide secondary structure, interactions with membranes, and peptide-protein/nucleic acid interactions. This research provides valuable insights into the structural and functional aspects of peptides, relevant for understanding biological processes and designing therapeutic agents Schreier et al., 2012.
Liquid-Liquid Extraction of Carboxylic Acids
The recovery of carboxylic acids from aqueous streams via liquid-liquid extraction (LLX) is a critical area of study, especially for bio-based plastics production. Research explores novel solvents, including ionic liquids, and traditional systems involving amines and organophosphorous extractants, highlighting the importance of solvent selection and regeneration strategies. This work is essential for developing efficient recovery processes for carboxylic acids, which are key intermediates in many industrial applications Sprakel & Schuur, 2019.
Biocatalyst Inhibition by Carboxylic Acids
The impact of carboxylic acids on microbes like Escherichia coli and Saccharomyces cerevisiae is significant, as these acids can inhibit microbial growth at concentrations below desired yields. Understanding the mechanisms of inhibition, including effects on cell membrane and intracellular pH, can inform metabolic engineering strategies to enhance microbial robustness for biotechnological applications Jarboe et al., 2013.
Synthesis and Application of Xylan Derivatives
Xylan, a plant-derived polysaccharide, can be chemically modified to produce ethers and esters with specific properties, relevant for drug delivery and other applications. Research into the modification processes and the resulting structural and property changes of xylan derivatives opens up possibilities for novel biopolymer applications in the pharmaceutical and material science fields Petzold-Welcke et al., 2014.
特性
IUPAC Name |
(4S,6R)-6-methyl-2-sulfanylidene-1,3-diazinane-4-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O2S/c1-3-2-4(5(9)10)8-6(11)7-3/h3-4H,2H2,1H3,(H,9,10)(H2,7,8,11)/t3-,4+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCRRQALGTLXDHL-DMTCNVIQSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(NC(=S)N1)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C[C@H](NC(=S)N1)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00364139 |
Source


|
| Record name | (4S,6R)-6-Methyl-2-sulfanylidenehexahydropyrimidine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00364139 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4S,6R)-6-Methyl-2-thioxohexahydropyrimidine-4-carboxylic acid | |
CAS RN |
155782-52-8 |
Source


|
| Record name | (4S,6R)-6-Methyl-2-sulfanylidenehexahydropyrimidine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00364139 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














